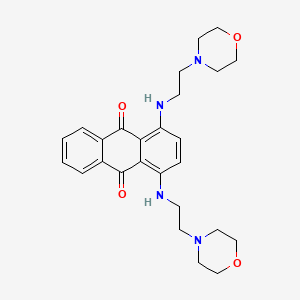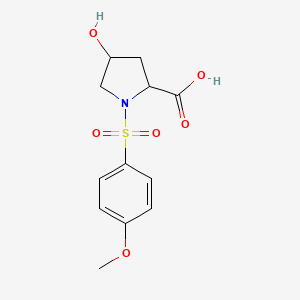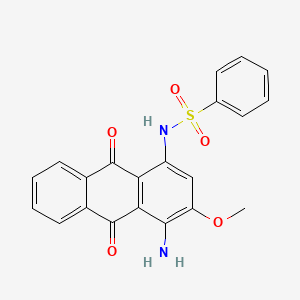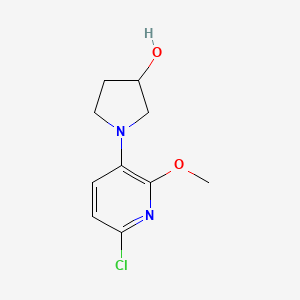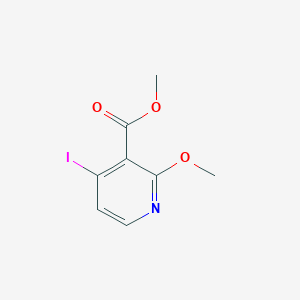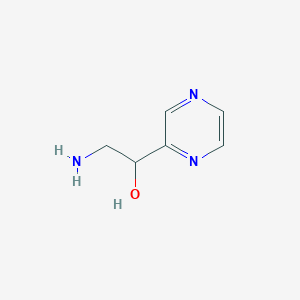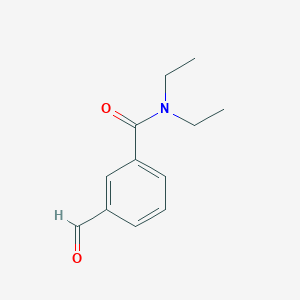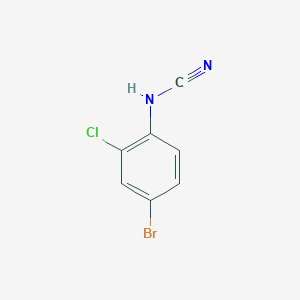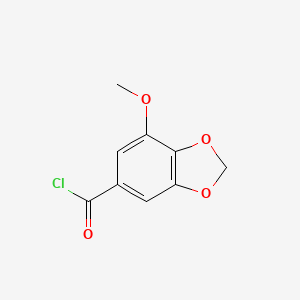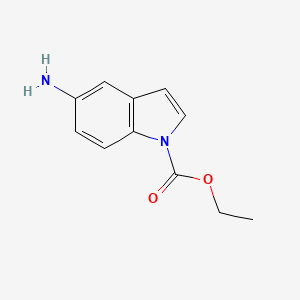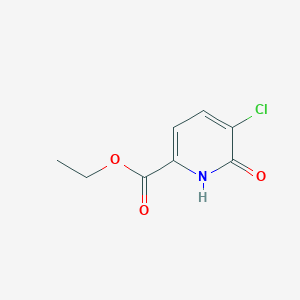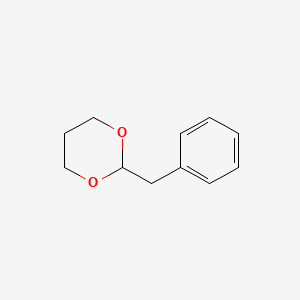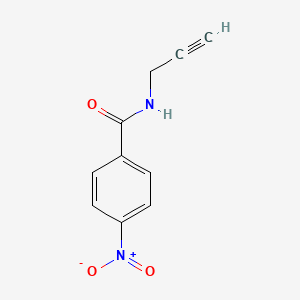
N-(3-methylbutyl)-4-nitrobenzamide
Overview
Description
N-(3-methylbutyl)-4-nitrobenzamide is an organic compound belonging to the benzamide class Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-nitrobenzamide typically involves the condensation of 4-nitrobenzoic acid with isopentylamine. The reaction is carried out under acidic or basic conditions, often using a catalyst to enhance the reaction rate and yield. For instance, the reaction can be performed in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of catalysts such as tetrabutoxytitanium and boric acid with PEG-400 can significantly enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: N-isopentyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and isopentylamine.
Scientific Research Applications
N-(3-methylbutyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-4-nitrobenzamide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide bond allows the compound to interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-nitrobenzamide: Similar structure but with a tert-butyl group instead of an isopentyl group.
N-isopentyl-4-aminobenzamide: The reduced form of N-(3-methylbutyl)-4-nitrobenzamide.
N-(4-nitrobenzoyl)-4-nitrobenzamide: Contains an additional nitrobenzoyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The isopentyl group provides steric hindrance, affecting the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(3-methylbutyl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)7-8-13-12(15)10-3-5-11(6-4-10)14(16)17/h3-6,9H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
HMHXXYFBPPJKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

